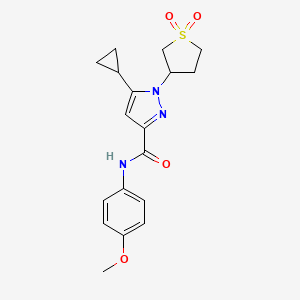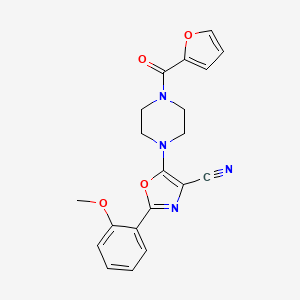
N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a type of oxalamide derivative. Oxalamides are known for their diverse range of applications in medicinal chemistry and as intermediates in organic synthesis. The specific structure of this compound suggests potential interactions with various biological targets due to the presence of chlorophenyl and trifluoromethoxy phenyl groups, which are commonly seen in pharmacologically active molecules.
Synthesis Analysis
The synthesis of oxalamide derivatives can be achieved through various synthetic routes. One such method is described in a novel one-pot synthetic approach that utilizes 3-(2-nitroaryl)oxirane-2-carboxamides as precursors. This method involves a classical Meinwald rearrangement followed by a new rearrangement sequence, which is operationally simple and high yielding. This approach provides a useful formula for the synthesis of both anthranilic acid derivatives and oxalamides .
Molecular Structure Analysis
The molecular structure of oxalamide derivatives can exhibit interesting features such as intramolecular hydrogen bonding and specific conformational arrangements. For instance, an oxalamide compound with a 1,2-phenylene backbone has been shown to have its carbonyl groups in an antiperiplanar conformation, which is stabilized by intramolecular N-H...O and N-H...N interactions forming S(5)S(5) and S(6) ring motifs, respectively . Although the specific molecular structure of this compound is not detailed in the provided papers, similar intramolecular interactions may be expected due to the oxalamide core.
Chemical Reactions Analysis
Oxalamides can participate in various chemical reactions due to their functional groups. The presence of carbonyl groups allows for the possibility of nucleophilic addition reactions, while the amide linkages can engage in hydrogen bonding, which can influence the compound's reactivity and interaction with solvents or other molecules. The provided papers do not detail specific reactions for the compound , but the general behavior of oxalamides can be inferred .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamide derivatives are influenced by their molecular structure. For example, the presence of a helical supramolecular assembly in an oxalamide compound can affect its solubility and interaction with other molecules, such as trapping a molecule of dimethyl sulfoxide through hydrogen bonding . The antiperiplanar conformation of the carbonyl groups and the intramolecular hydrogen bonding patterns contribute to the stability and potential supramolecular assembly of these compounds. While the specific properties of this compound are not discussed, similar oxalamide compounds provide insight into the types of physical and chemical properties that may be exhibited.
科学的研究の応用
Environmental Occurrence and Toxicity
Research on compounds similar to N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, such as triclosan, indicates their widespread presence in the environment due to partial elimination in sewage treatment plants. These compounds have been detected in various environmental compartments, including sewage treatment plants, natural waters, and sediments, as well as in drinking water. The high hydrophobicity of such compounds allows them to accumulate in fatty tissues, leading to their detection in fish and human samples (Bedoux et al., 2012).
Toxicological Impact
The toxicity of similar environmental contaminants has been demonstrated towards aquatic organisms, with effects including cytotoxic, genotoxic, and endocrine disruptor impacts. The excessive use of these compounds raises concerns about the potential for increasing the risk of resistant bacteria strains (Bedoux et al., 2012).
Degradation and Transformation
Compounds like this compound can undergo various degradation processes, potentially forming more toxic and persistent compounds. This includes transformation into chlorinated phenols and biphenyl ethers after chlorination, methyl triclosan after biological methylation, and chlorinated dibenzodioxins after photooxidation (Bedoux et al., 2012).
特性
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N3O3/c1-26(2)16(14-5-3-4-6-15(14)20)11-24-17(27)18(28)25-12-7-9-13(10-8-12)29-19(21,22)23/h3-10,16H,11H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRIJEYPSJPIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-bromophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2526736.png)




![8-isobutyl-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2526747.png)
![4-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2526750.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2526751.png)
![3-Ethoxy-4-[(2-hydroxyethyl)amino]-3-cyclobuten-1,2-dione](/img/structure/B2526753.png)
![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2526754.png)
![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2526755.png)
![3-{(Z)-1-[2-(trifluoromethyl)anilino]ethylidene}dihydro-2-furanone](/img/structure/B2526756.png)
![Spiro[2.4]heptan-5-amine](/img/structure/B2526757.png)
